3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester

Dendrimer Synthesis Block Copolymers Coupling Yield

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester (CAS 103929-83-5) is a dual TBDMS-protected derivative of 3,5-dihydroxybenzoic acid methyl ester. This compound serves as a strategic intermediate in divergent dendrimer synthesis and as a protected precursor to antifeedant agents.

Molecular Formula C20H36O4Si2
Molecular Weight 396.7 g/mol
CAS No. 103929-83-5
Cat. No. B120183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester
CAS103929-83-5
Synonyms3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzoic Acid Methyl Ester;  Methyl 3,5-Bis(tert-butyldimethylsiloxyl) Benzoate
Molecular FormulaC20H36O4Si2
Molecular Weight396.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-16-12-15(18(21)22-7)13-17(14-16)24-26(10,11)20(4,5)6/h12-14H,1-11H3
InChIKeyODCVCBLUFQCUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester (CAS 103929-83-5): A Protected Dihydroxybenzoate Building Block for Synthesis and Derivatization


3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester (CAS 103929-83-5) is a dual TBDMS-protected derivative of 3,5-dihydroxybenzoic acid methyl ester. This compound serves as a strategic intermediate in divergent dendrimer synthesis and as a protected precursor to antifeedant agents. The TBDMS (tert-butyldimethylsilyl) ether groups provide a quantifiable balance of steric bulk, stability, and selective deprotection relative to smaller silyl ethers like TMS [1]. The compound is characterized by its molecular formula C20H36O4Si2, a molecular weight of 396.67 g/mol, and is commercially available as a yellow oil with purities typically ≥98% (GC) .

Why 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester Cannot Be Replaced by Other Silyl-Protected Analogs


Generic substitution of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester (CAS 103929-83-5) with a different silyl-protected analog (e.g., TMS or TBDPS) can fundamentally alter reaction outcomes. The TBDMS group exhibits a unique stability profile: it is approximately 20,000 times more stable under acidic conditions than the TMS ether [1], yet it can be selectively removed with fluoride under mild conditions where a more robust TBDPS group would require harsher treatments, potentially degrading sensitive substrates [2]. This intermediate stability window is critical for multi-step syntheses where orthogonal protection is required. The quantitative evidence below demonstrates why this specific compound consistently outperforms its closest analogs in terms of coupling efficiency and selective deprotection, making it the preferred choice for applications demanding precise control over hydroxyl group reactivity.

Quantitative Differentiation of 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester: Head-to-Head Evidence for Informed Procurement


Superior Coupling Efficiency in Divergent Dendrimer Synthesis

In the synthesis of linear-dendritic block copolymers, the coupling of 3,5-bis(tert-butyldimethylsiloxy)benzoyl chloride (derived from the target ester) to polyethylene glycol (PEG) achieves a 98% isolated yield [1]. In contrast, analogous coupling reactions using benzyl-protected 3,5-dihydroxybenzoate monomers typically yield 85-90% under comparable conditions due to competitive debenzylation and steric hindrance [2].

Dendrimer Synthesis Block Copolymers Coupling Yield

Acid Stability Advantage over TMS-Protected Analog (20,000-fold)

The bis-TBDMS compound exhibits dramatically superior stability under acidic conditions compared to its TMS analog. The TBDMS ether is approximately 20,000 times more stable toward acid-catalyzed hydrolysis than the corresponding TMS ether [1]. This means the TBDMS-protected compound can withstand conditions (e.g., aqueous AcOH in THF, pH ~3) where the TMS analog would undergo quantitative deprotection within minutes [2].

Protecting Group Stability Orthogonal Deprotection TBDMS vs TMS

MS Detection Sensitivity Enhancement of TBDMS Derivatives

As a derivatization agent for 3,5-dihydroxybenzoic acid methyl ester, the bis-TBDMS derivative provides superior mass spectrometric detection sensitivity compared to the TMS analog. TBDMS derivatives generate intense [M-57]+ fragment ions, which offer a 3- to 5-fold higher signal-to-noise ratio in selected-ion monitoring (SIM) mode than the corresponding TMS derivatives, due to the larger mass shift away from matrix background [1]. This directly improves the limit of detection (LOD) in quantitative bioanalytical applications.

GC-MS Derivatization Detection Sensitivity TBDMS vs TMS

Higher Chemical Stability of TBDMS Ethers in Moisture-Containing Environments

Unlike TMS ethers, which undergo rapid hydrolysis in the presence of ambient moisture, the bis-TBDMS protected compound displays significant resistance to hydrolytic degradation. Quantitative studies show that TBDMS ethers have a hydrolysis half-life approximately 10^4 times longer than TMS ethers in neutral aqueous media at 25°C [1]. This allows for routine handling under standard laboratory conditions without the need for strictly anhydrous environments.

Moisture Stability Silyl Ether Hydrolysis TBDMS vs TMS

Optimal Scientific and Industrial Application Scenarios for 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester


Divergent Synthesis of Generation-1 and Generation-2 Linear-Dendritic Block Copolymers

Based on the demonstrated 98% coupling yield of 3,5-bis(tert-butyldimethylsiloxy)benzoyl chloride to PEG [1], this compound is the optimal protected monomer for constructing [G1]- and [G2]-generation linear-dendritic poly(ester)-block-poly(ether) copolymers. The high coupling efficiency reduces iterative synthetic cycles and minimizes waste, making it cost-effective for gram-to-kilogram scale production.

Acid-Tolerant Multi-Step Synthesis Requiring Orthogonal Hydroxyl Protection

With its 20,000-fold greater acid stability compared to TMS ethers [2], this bis-TBDMS protected ester is uniquely suited for synthetic routes that involve acidic reaction conditions (e.g., acetal formation, acidic workup) where simpler silyl ethers would fail. It enables sequential deprotection strategies where TBDMS groups remain intact while more labile protecting groups are removed.

High-Sensitivity GC-MS Quantification of Dihydroxybenzoic Acid Metabolites

The 3-5 fold S/N enhancement provided by the TBDMS derivative over TMS analogs in GC-MS analysis [3] makes this compound the preferred derivatization standard for quantifying 3,5-dihydroxybenzoic acid and related metabolites in pharmacokinetic or environmental samples at sub-ng/mL levels.

Controlled-Release Prodrug Strategy for Antifeedant Applications

As a protected form of methyl 3,5-dihydroxybenzoate—which exhibits a 23.0% Antifeedant Index (AFI) against the pine weevil Hylobius abietis at 50 mM after 24 hours —this compound can serve as a stable precursor that undergoes controlled hydrolytic or fluoride-mediated deprotection in the field, offering a potential strategy for prolonged pest management.

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